1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine
Description
Properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10-6-2-3-11-4-5(6)7(8)9-10/h2-4H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDDKBZCCWOUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Reactions for Pyrano-Pyrazole Frameworks
Pyrano[2,3-c]pyrazole derivatives are commonly synthesized via MCRs involving aldehydes, hydrazines, β-keto esters, and malononitrile. For instance, Ji et al. demonstrated the synthesis of pyrano[2,3-c]pyrazoles using N-methyl-1-(methylthio)-2-nitroethen-1-amine, aromatic aldehydes, and 3-aminopyrazole under mild conditions. Similarly, Kiyani et al. reported a one-pot four-component reaction using sodium benzoate in water, yielding pyrano[2,3-c]pyrazoles with up to 90% efficiency.
Adapting these methods for pyrano[4,3-c]pyrazoles would require modifying the cyclization step to favor the 4,3-c ring fusion. For example, substituting ethyl acetoacetate with dimethyl acetylenedicarboxylate (as in CeO₂ nanoparticle-catalyzed reactions) could alter the regiochemistry, enabling the formation of the 4,3-c isomer.
Visible-Light-Promoted Radical Pathways
A novel approach by ACS Omega involves visible-light-induced radicals for oxidizing benzyl alcohols to aldehydes, which then participate in pyrano[2,3-c]pyrazole synthesis. This method employs eosin Y and tert-butyl hydroperoxide (TBHP) to generate intermediates for Michael addition and cyclization. For pyrano[4,3-c] derivatives, adjusting the electron-deficient alkene (e.g., using substituted acrylonitriles) might redirect the cyclization pathway.
Catalytic Systems and Green Chemistry
Heterogeneous Acid Catalysts
Sulfonated activated carbon (AC-SO₃H) and deep eutectic solvents (e.g., [cholineCl][urea]₂) have been employed for pyrano[2,3-c]pyrazole synthesis. These catalysts enhance reaction rates and yields by stabilizing intermediates through hydrogen bonding and acid-mediated activation. For 1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine, AC-SO₃H could facilitate the condensation of methyl-substituted pyrazoles with dihydropyran precursors.
CeO₂ Nanoparticles in Aqueous Media
CeO₂ nanoparticles enable efficient four-component reactions in water, yielding methyl 6-amino-5-cyano-4-aryl-pyrano[2,3-c]pyrazole-3-carboxylates. Replacing malononitrile with methylamine-containing nitriles might introduce the 3-amine group, while dimethyl acetylenedicarboxylate could aid in constructing the dihydropyran ring.
Post-Synthetic Modifications
N-Methylation of Pyrazole Moieties
Introducing the N-methyl group post-cyclization is a viable strategy. For example, pyrazole intermediates generated via MCRs can undergo alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). This step must be carefully optimized to avoid over-alkylation or ring-opening.
Reductive Amination
The 3-amine group could be introduced via reductive amination of ketone intermediates. For instance, reacting a pyrano-pyrazole ketone with ammonium acetate and sodium cyanoborohydride under acidic conditions might yield the desired amine.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
The formation of pyrano[4,3-c]pyrazoles likely proceeds through:
- Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-keto esters to form pyrazolones.
- Pyran Ring Construction : Michael addition of a dihydropyran precursor (e.g., from aldol condensation) to the pyrazole, followed by cyclization.
- Functionalization : Introduction of the methyl group via alkylation and the amine group via reductive amination.
Chemical Reactions Analysis
1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines .
Scientific Research Applications
While comprehensive data tables and well-documented case studies for "1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine" are not available within the provided search results, the information below highlights potential applications and related compounds based on the available data.
Chemical Properties and Identifiers
- PubChem CID: 83815388
- Molecular Formula: C7H11N3O
- Molecular Weight: 153.18 g/mol
- IUPAC Name: 1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine
- CAS Registry Number: 1547025-88-6
Related Compounds and Applications
- N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide: Research suggests that compounds with a pyrazolo-tetrahydropyran structure may have potential use in treating inflammatory diseases. These compounds can downregulate pro-inflammatory markers such as TNF-alpha and IL-6.
- (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol: This compound shares a similar core structure and has a molecular weight of 168.19 .
- (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine: This compound, also related, has a PubChem CID of 105433462 and a molecular weight of 167.21 g/mol .
Heterocyclic Amines and Carcinogenicity
- Heterocyclic amines (HCAs) are a class of environmental and dietary carcinogens that have been increasingly associated with cancer etiology . Examples of HCAs include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP) .
- Research indicates that HCAs undergo activation in breast tissue and may potentially bind with DNA, forming DNA adducts that could lead to breast cancer initiation .
Mechanism of Action
The mechanism by which 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors . The exact mechanism can vary depending on the specific application and the biological target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Reactivity Comparison of Pyrazol-3-amine Derivatives
Key Findings
Tautomerism and Stability: Pyrazol-3-amine derivatives exhibit tautomerism between 1H and 2H forms. For this compound, the 1H-tautomer is thermodynamically favored due to reduced steric strain from the dihydro pyran ring . In contrast, fully aromatic systems like 1H-9 show a smaller energy gap (1.6 kcal/mol) between tautomers, enabling reactivity at multiple sites .
Reactivity Patterns: Acylation: The N1 position is the primary site for acylation in this compound, similar to 1H-7 and 1H-7. However, 1H-7 derivatives may also react at N2 due to ring strain in the tetrahydroindazole core .
Biological Activity: While this compound is under study for kinase inhibition, its pyrano[2,3-c] analog (e.g., 3,6-dimethyl-1-phenyl derivative) demonstrates analgesic activity, highlighting the impact of substituents and ring fusion position on bioactivity .
Biological Activity
1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrano-pyrazole framework, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a methyl group and a pyrano-pyrazole core, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Numerous studies have examined the antimicrobial properties of pyrazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant activity against a range of pathogens. For instance:
- In Vitro Studies : A study reported that certain pyrazole derivatives displayed inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for the most active derivatives .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 10 | 0.25 | E. coli |
These results suggest that derivatives of this compound may possess potent antimicrobial properties.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines. In one study, compounds similar to this compound showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro .
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 61–85% |
| IL-6 | 76–93% |
These findings indicate that this compound could be a promising candidate for developing anti-inflammatory agents.
Cytotoxic Activity
The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines. For example:
- Cell Line Studies : Compounds derived from dihydropyrano[2,3-c]pyrazoles demonstrated significant antiproliferative activity against human tumor cell lines like HL-60 and HeLa. The mechanism involved inducing mitochondrial permeability transition leading to apoptosis .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Antimicrobial Evaluation : A comprehensive evaluation of five pyrazole derivatives showed strong antimicrobial activity against various pathogens with MIC values indicating their potential as therapeutic agents .
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties revealed that specific derivatives could significantly reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
